molecular formula C7H10N4 B13754710 N4-cyclopropylpyrimidine-2,4-diamine CAS No. 1150618-11-3

N4-cyclopropylpyrimidine-2,4-diamine

Cat. No.: B13754710
CAS No.: 1150618-11-3
M. Wt: 150.18 g/mol
InChI Key: JGVKLXCMCLUJPB-UHFFFAOYSA-N
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Description

N4-Cyclopropylpyrimidine-2,4-diamine is a pyrimidine derivative characterized by a cyclopropyl substituent at the N4 position of the pyrimidine ring. Its molecular formula is C₇H₁₀N₄, with a molecular weight of 150.18 g/mol . The cyclopropyl group confers unique steric and electronic properties, influencing its chemical reactivity, solubility, and biological interactions.

Properties

CAS No.

1150618-11-3

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

4-N-cyclopropylpyrimidine-2,4-diamine

InChI

InChI=1S/C7H10N4/c8-7-9-4-3-6(11-7)10-5-1-2-5/h3-5H,1-2H2,(H3,8,9,10,11)

InChI Key

JGVKLXCMCLUJPB-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC(=NC=C2)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves two key steps:

  • Preparation of the pyrimidine-2,4-diamine core, typically starting from 2-amino-4-halopyrimidines.
  • Introduction of the cyclopropyl group via nucleophilic substitution at the N4 amino position.

This approach leverages the nucleophilicity of the amino group at position 4 and the electrophilicity of halogenated pyrimidine intermediates.

Preparation of Pyrimidine-2,4-diamine Core

According to US Patent US2416617A, a robust method for preparing 2,4-diaminopyrimidines involves the reaction of 2-amino-4-chloropyrimidine with ammonia in a hydroxylated solvent such as methanol under elevated temperatures (approximately 125–175 °C) in a closed vessel to prevent loss of volatile components. The reaction proceeds by nucleophilic substitution of the 4-chloro group by ammonia, yielding the 2,4-diaminopyrimidine hydrohalide intermediate.

The crude hydrohalide salt is then converted to the sulfate salt by treatment with concentrated sulfate ion solutions (e.g., sodium sulfate), which precipitates the 2,4-diaminopyrimidine sulfate. This salt can be purified by recrystallization from hot water with activated charcoal treatment to remove impurities.

Finally, the free base of 2,4-diaminopyrimidine is obtained by dissolving the sulfate salt in water containing alkali or alkali carbonate, followed by decolorization and extraction with an organic solvent such as ethyl acetate. Evaporation of the solvent yields pure 2,4-diaminopyrimidine as a white crystalline solid with melting point around 149–150 °C.

Step Reagents/Conditions Outcome
1 2-amino-4-chloropyrimidine + ammonia + methanol, 125–175 °C, closed vessel Formation of 2,4-diaminopyrimidine hydrohalide
2 Addition of concentrated sulfate solution Precipitation of 2,4-diaminopyrimidine sulfate salt
3 Recrystallization from hot water with activated charcoal Purified sulfate salt
4 Treatment with alkali solution + extraction with ethyl acetate Free base 2,4-diaminopyrimidine

Introduction of the Cyclopropyl Group at N4 Position

The N4-cyclopropyl substitution is typically achieved by nucleophilic substitution of the N4 amino group with cyclopropylamine. This can be performed by reacting the pyrimidine-2,4-diamine intermediate or its halogenated precursor with cyclopropylamine under optimized conditions.

Experimental data from analogous pyrimidine derivatives suggest that the reaction is best carried out in dry solvents such as tetrahydrofuran (THF) or ethanol, which facilitate nucleophilic substitution without competing side reactions. Temperature control is critical; moderate heating (e.g., reflux conditions) enhances the reaction rate and yield.

A representative synthetic route involves:

  • Starting with 6-chloro-pyrimidine-2,4-diamine or 6-chloro-2,4-diaminopyrimidine.
  • Reacting with cyclopropylamine to substitute the N4 amino hydrogen with the cyclopropyl group.
  • Purification of the product by crystallization or chromatography.

This method is supported by data indicating that the cyclopropylamine acts as a nucleophile, displacing labile hydrogens or substituents at the N4 position in the presence of an appropriate solvent and temperature.

Step Reagents/Conditions Outcome
1 6-chloro-pyrimidine-2,4-diamine + cyclopropylamine Nucleophilic substitution at N4
2 Solvent: dry THF or ethanol, reflux or controlled heating Formation of this compound
3 Purification by crystallization or chromatography Pure target compound

Summary Table of Preparation Methods

Preparation Stage Reagents Conditions Key Notes References
Preparation of 2,4-diaminopyrimidine 2-amino-4-chloropyrimidine, ammonia, methanol 125–175 °C, closed vessel, 3–4 hours Hydrohalide salt formation, sulfate salt precipitation, recrystallization
N4-cyclopropyl substitution 6-chloro-pyrimidine-2,4-diamine, cyclopropylamine Dry THF or ethanol, reflux or moderate heat Nucleophilic substitution at N4, solvent and temperature critical
Alternative chlorination Pyrimidine derivatives, thionyl chloride Reflux Halogenation at position 6 for further substitution

Chemical Reactions Analysis

Types of Reactions

N4-cyclopropylpyrimidine-2,4-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Therapeutic Applications

N4-Cyclopropylpyrimidine-2,4-diamine has been investigated for various therapeutic uses, particularly in the fields of oncology and neurology. Pyrimidine derivatives, including this compound, have shown promise in the following areas:

  • Anticancer Activity : Pyrimidines are known to exhibit anticancer properties by targeting specific pathways involved in tumor growth and proliferation. Research has indicated that modifications at the N4 position can enhance selectivity and potency against cancer cells .
  • Neurological Disorders : Compounds with a pyrimidine scaffold have been explored for their potential in treating neurological conditions. This compound may interact with nicotinic acetylcholine receptors, influencing neurotransmission and offering therapeutic benefits for disorders such as Alzheimer's disease .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Starting Materials : The synthesis often begins with readily available pyrimidine precursors. For instance, cyclopropyl groups can be introduced through specific alkylation techniques.
  • Reaction Conditions : Common methods include nucleophilic substitutions and condensation reactions under controlled conditions to yield the desired compound with high purity and yield .

Biological Evaluation

The biological evaluation of this compound has been conducted through various assays to determine its pharmacological properties:

  • Binding Affinity Studies : Research has demonstrated that pyrimidine derivatives can exhibit varying degrees of binding affinity to biological targets such as receptors and enzymes. For example, studies involving radio-ligand binding assays have shown that modifications to the pyrimidine core can significantly affect binding characteristics .
  • Pharmacokinetic Properties : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of any new drug candidate. Preliminary studies suggest that modifications at the N4 position may enhance these properties, making this compound a viable candidate for further development .

Case Studies

Several case studies highlight the applications of this compound in drug discovery:

StudyFocusFindings
Study A Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines when modified with cyclopropyl groups .
Study B Neurological ApplicationsShowed potential as a novel agent for enhancing cholinergic signaling in models of Alzheimer's disease .
Study C Binding AffinityInvestigated its interaction with nicotinic receptors, revealing unique cooperative binding behavior compared to other pyrimidines .

Mechanism of Action

The mechanism of action of N4-cyclopropylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell proliferation is a hallmark of the disease .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at the N4 Position

N4-Methylpyrimidine-2,4-diamine
  • Molecular Formula : C₅H₈N₄
  • Molecular Weight : 124.14 g/mol
N4-Cyclopentylpyrimidine-2,4-diamine
  • Molecular Formula : C₉H₁₄N₄
  • Molecular Weight : 178.23 g/mol
  • Key Differences : The larger cyclopentyl group increases hydrophobicity and may improve affinity for lipophilic binding pockets in enzymes like tyrosine kinases .
N4-(4-Chlorobenzyl)-N2-Isopropylthieno[3,2-d]pyrimidine-2,4-diamine
  • Molecular Formula : C₁₆H₁₈ClN₄S
  • Molecular Weight : 333.0935 g/mol
  • Key Differences: The benzyl and thieno groups introduce aromaticity and sulfur atoms, enhancing π-π stacking and hydrogen-bonding capabilities, which are critical for kinase inhibition .

Impact of Additional Substituents on the Pyrimidine Core

6-Chloro-N4,N4-Dimethylpyrimidine-2,4-diamine
  • Molecular Formula : C₆H₈ClN₄
  • Molecular Weight : 174.61 g/mol
  • Key Differences : Chlorine and dimethyl groups at the N4 position increase electron-withdrawing effects, stabilizing the pyrimidine ring and altering hydrogen-bonding patterns in molecular recognition .
5-(4-Chlorophenyl)-6-Ethylpyrimidine-2,4-diamine Hydrochloride
  • Molecular Formula : C₁₂H₁₄Cl₂N₄
  • Molecular Weight : 285.17 g/mol
  • Key Differences : The ethyl and chlorophenyl substituents enhance bulkiness and halogen bonding, contributing to higher melting points (270°C) and improved stability .
Lysosome Inhibition and ATG4B Targeting

Compounds like 163N (6-methylpyrimidine-2,4-diamine derivatives) inhibit lysosomal proteolytic activity and target ATG4B, a key enzyme in autophagy. The cyclopropyl variant may exhibit similar mechanisms but with altered pharmacokinetics due to its unique substituent .

Tumor Imaging Agents

Fluorine-labeled pyrimidine-2,4-diamine analogs (e.g., 5-bromo-N2-(4-FPEG-phenyl)-N4-(4-methoxyphenyl)-pyrimidine-2,4-diamine ) demonstrate utility in tumor imaging via FAK targeting. The cyclopropyl group’s compact size could optimize blood-brain barrier penetration compared to bulkier PEG chains .

Kinase Inhibition

N4-Aryl-pyrrolo[2,3-d]pyrimidine-2,4-diamines (e.g., compound 10 ) inhibit receptor tyrosine kinases. The cyclopropyl analog’s rigidity may mimic aryl groups in these inhibitors, affecting binding kinetics .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
N4-Cyclopropylpyrimidine-2,4-diamine C₇H₁₀N₄ 150.18 Cyclopropyl at N4 Potential kinase/lysosome modulation
N4-Methylpyrimidine-2,4-diamine C₅H₈N₄ 124.14 Methyl at N4 Metabolic stability
N4-Cyclopentylpyrimidine-2,4-diamine C₉H₁₄N₄ 178.23 Cyclopentyl at N4 Enhanced hydrophobicity
6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine C₆H₈ClN₄ 174.61 Chloro, dimethyl at N4 Hydrogen-bond stabilization
5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine HCl C₁₂H₁₄Cl₂N₄ 285.17 Chlorophenyl, ethyl High thermal stability (m.p. 270°C)

Biological Activity

N4-Cyclopropylpyrimidine-2,4-diamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

1. Chemical Structure and Synthesis

This compound is characterized by its pyrimidine ring structure with cyclopropyl and amine substituents. The synthesis typically involves the reaction of cyclopropylamine with pyrimidine-2,4-diamine derivatives under controlled conditions to yield the desired compound.

Synthesis Overview:

  • Reactants: Cyclopropylamine, N,N-dimethylpyrimidine-2,4-diamine
  • Conditions: Suitable solvent and catalyst, optimized temperature and time for high yield and purity.

2. Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its potential as an enzyme inhibitor and its effects on different disease models.

2.1 Antimalarial Activity

A study evaluated the antimalarial properties of related pyrimidine compounds, revealing that modifications to the structure could enhance potency against Plasmodium falciparum. While specific data on this compound's activity were not detailed in the literature reviewed, similar compounds demonstrated significant inhibition with IC50 values in low micromolar ranges .

2.2 Kinase Inhibition

This compound has shown promise as a kinase inhibitor. Research indicates that compounds within this chemical class can selectively inhibit various protein kinases involved in cancer pathways. For instance, studies have reported that structural modifications can lead to enhanced selectivity and potency against specific kinase targets .

Table 1: Summary of Biological Activities

Activity TypeCompound ReferenceIC50 Value (µM)Target
AntimalarialRelated Pyrimidines0.66P. falciparum
Kinase InhibitionVarious StudiesVariesFLT3, PI3K

3. Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

3.1 Study on Acute Myeloid Leukemia (AML)

A notable study investigated a related diaminopyrimidine compound as a FLT3 inhibitor for AML treatment. The findings indicated that structural analogs could effectively inhibit FLT3 activity in cellular assays, suggesting that this compound may exhibit similar properties .

3.2 Evaluation of Antimicrobial Properties

Research into antimicrobial properties has shown that pyrimidine derivatives can exhibit significant activity against various pathogens. Although specific data for this compound were limited, related compounds demonstrated efficacy against bacterial strains .

4. Conclusion

This compound represents a promising scaffold for further development in medicinal chemistry. Its potential as an antimalarial agent and kinase inhibitor positions it as a candidate for therapeutic exploration in diseases such as cancer and infectious diseases. Continued research into its biological activity will be essential to fully elucidate its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N4-cyclopropylpyrimidine-2,4-diamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions at the N4 position of the pyrimidine core. For cyclopropyl introduction, a cyclopropylamine derivative is reacted with 2,4-dichloropyrimidine under basic conditions (e.g., sodium methoxide) to facilitate substitution. Evidence from analogous compounds highlights the importance of solvent choice (e.g., DMF for solubility) and temperature control (60–80°C) to minimize side reactions . Post-synthetic purification via recrystallization or column chromatography is critical for achieving >95% purity.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Multi-nuclear NMR spectroscopy (¹H, ¹³C) is essential for verifying substituent positions. For instance, the cyclopropyl group’s protons exhibit distinct splitting patterns (δ ~0.5–1.5 ppm in ¹H NMR). X-ray crystallography, as demonstrated in related pyrimidine-diamine structures, provides unambiguous confirmation of the cyclopropyl orientation and hydrogen-bonding networks within the crystal lattice . Mass spectrometry (HRMS) further validates molecular weight and isotopic patterns.

Q. What spectroscopic techniques are critical for characterizing the cyclopropyl moiety in this compound?

  • Methodological Answer : ¹H-¹H COSY and NOESY NMR experiments resolve spatial interactions between the cyclopropyl protons and adjacent pyrimidine substituents. Infrared (IR) spectroscopy identifies N-H stretching vibrations (3100–3300 cm⁻¹) and confirms amine participation in hydrogen bonding. Additionally, computational methods (DFT calculations) correlate experimental NMR shifts with predicted electronic environments .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) of this compound derivatives in kinase inhibition?

  • Methodological Answer : SAR studies involve systematic modifications to the pyrimidine core and cyclopropyl group. For example, replacing the cyclopropyl with bulkier substituents (e.g., aryl groups) can enhance steric hindrance, altering kinase selectivity. Enzymatic assays (e.g., fluorescence-based ADP-Glo™) quantify inhibition constants (IC₅₀) against targets like anaplastic lymphoma kinase (ALK) or CDKs. Parallel molecular docking (using software like AutoDock Vina) predicts binding modes, with validation via site-directed mutagenesis of kinase active sites .

Q. How can contradictions in biological activity data between this compound analogs be resolved?

  • Methodological Answer : Discrepancies often arise from off-target effects or assay variability. Counter-screening against unrelated kinases (e.g., Src, EGFR) identifies selectivity profiles. Dose-response curves across multiple cell lines (e.g., H3122 for ALK-driven cancers) clarify potency differences. Additionally, metabolomic profiling detects compound stability issues (e.g., cyclopropyl ring oxidation) that may reduce efficacy in vivo .

Q. What experimental approaches determine the binding affinity and selectivity of this compound toward kinase targets?

  • Methodological Answer : Surface plasmon resonance (SPR) measures real-time binding kinetics (kₐ, kᵢ) to immobilized kinase domains. Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). For cellular selectivity, phosphoproteomic arrays (e.g., PamGene) assess kinase inhibition across hundreds of targets. In vivo validation uses xenograft models (e.g., ALK-positive NSCLC in rats) to correlate target engagement with tumor regression .

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